molecular formula C16H22N2O4 B7929588 {3-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

{3-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

Cat. No.: B7929588
M. Wt: 306.36 g/mol
InChI Key: XXRDPNVACFQFCB-UHFFFAOYSA-N
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Description

{3-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is a synthetic organic compound that features a pyrrolidine ring substituted with a benzyloxycarbonyl-methyl-amino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.

    Introduction of the Benzyloxycarbonyl-Methyl-Amino Group: This step involves the protection of the amino group using a benzyloxycarbonyl (Cbz) group. The Cbz group can be introduced using benzyl chloroformate in the presence of a base.

    Attachment of the Acetic Acid Moiety: The acetic acid group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group (e.g., a halide) is replaced by the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity. Catalysts and automated processes may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl-methyl-amino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the benzyloxycarbonyl group, converting it to a benzyl group or removing it entirely.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of benzyl derivatives or deprotected amines.

    Substitution: Formation of new functionalized derivatives with varied properties.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

    Bioconjugation: The benzyloxycarbonyl-methyl-amino group can be used for bioconjugation, linking the compound to biomolecules for imaging or therapeutic purposes.

Medicine

    Drug Development: The compound’s structure allows for modifications that can lead to the development of new drugs with potential therapeutic effects.

Industry

    Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which {3-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxycarbonyl-methyl-amino group can act as a protecting group, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • {3-[(Methoxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
  • {3-[(Ethoxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
  • {3-[(Propoxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

Uniqueness

{3-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is unique due to the presence of the benzyloxycarbonyl group, which provides specific reactivity and stability characteristics. This group can be selectively removed under mild conditions, making the compound versatile for various synthetic applications.

Properties

IUPAC Name

2-[3-[[methyl(phenylmethoxycarbonyl)amino]methyl]pyrrolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-17(9-14-7-8-18(10-14)11-15(19)20)16(21)22-12-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRDPNVACFQFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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